REACTION_CXSMILES
|
C([O:3][C:4](=[O:17])[C:5]1[CH:10]=[C:9]([CH3:11])[N:8]=[C:7]([CH:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:6]=1)C.[ClH:18]>>[ClH:18].[CH:12]1([C:7]2[CH:6]=[C:5]([CH:10]=[C:9]([CH3:11])[N:8]=2)[C:4]([OH:17])=[O:3])[CH2:13][CH2:14][CH2:15][CH2:16]1 |f:2.3|
|
Name
|
|
Quantity
|
3.96 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=NC(=C1)C)C1CCCC1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the remaining residue is dried under HV
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1(CCCC1)C=1C=C(C(=O)O)C=C(N1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.12 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |